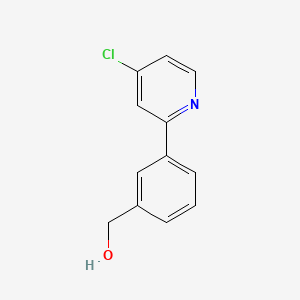

(3-(4-Chloropyridin-2-yl)phenyl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1349718-47-3 |

|---|---|

Molekularformel |

C12H10ClNO |

Molekulargewicht |

219.66 g/mol |

IUPAC-Name |

[3-(4-chloropyridin-2-yl)phenyl]methanol |

InChI |

InChI=1S/C12H10ClNO/c13-11-4-5-14-12(7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2 |

InChI-Schlüssel |

XQPXSDNYUMXUIA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)C2=NC=CC(=C2)Cl)CO |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 4 Chloropyridin 2 Yl Phenyl Methanol

Reduction Methodologies for Carbonyl Precursors to the Methanol (B129727) Moiety

Catalytic Hydrogenation Methods

Catalytic hydrogenation represents a primary method for the synthesis of (3-(4-Chloropyridin-2-yl)phenyl)methanol from its corresponding aldehyde precursor, 3-(4-chloropyridin-2-yl)benzaldehyde. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst to reduce the aldehyde functional group to a primary alcohol. This method is widely favored in industrial applications due to its high atom economy and the generation of water as the only stoichiometric byproduct.

The reaction is typically performed by dissolving the aldehyde precursor in a suitable organic solvent, such as methanol, ethanol (B145695), or ethyl acetate. A heterogeneous catalyst is then added, and the mixture is subjected to a hydrogen atmosphere, often under pressure, to facilitate the reaction.

Key research findings indicate that various catalyst systems are effective for the hydrogenation of aromatic aldehydes. For analogous transformations involving the reduction of heteroaromatic ketones, iridium-based catalysts have been shown to be highly effective. A patent for the asymmetric hydrogenation of a phenyl(pyridin-2-yl)methanone derivative utilized an Iridium complex with a chiral ligand under hydrogen pressure, achieving high yields and enantioselectivity. google.com For non-chiral reductions, more conventional and cost-effective catalysts are typically employed.

Table 1: Representative Conditions for Catalytic Hydrogenation of Aryl Aldehydes

| Catalyst | Solvent | H₂ Pressure (MPa) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ir-complex/Chiral Ligand | Methanol | 3.0 | 40 | 92 | google.com |

| 10% Pd/C | Ethanol | 0.1 - 1.0 | 25 - 60 | >95 (Typical) | General Knowledge |

| PtO₂ (Adams' catalyst) | Ethyl Acetate | 0.1 - 0.5 | 25 | >95 (Typical) | General Knowledge |

This table presents typical conditions for analogous reactions, as specific data for the target compound is not publicly available.

The choice of catalyst is critical. Palladium on carbon (Pd/C) is a common and robust choice, though care must be taken to avoid dehalogenation of the chloropyridine ring, a potential side reaction. Platinum-based catalysts like platinum dioxide (PtO₂) are also highly active. The selection of solvent can influence reaction rates and catalyst activity. Protic solvents like methanol and ethanol are often effective. google.com

Alternative Synthetic Routes and Comparative Methodological Efficiencies

Hydride Reduction

A prominent alternative to catalytic hydrogenation is the use of chemical hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) and potassium borohydride (KBH₄) are common choices for their selectivity, operational simplicity, and mild reaction conditions. These reagents are particularly well-suited for laboratory-scale synthesis.

In a patented process for a structurally similar compound, (4-chlorophenyl)(pyridin-2-yl)methanone was effectively reduced to the corresponding alcohol. google.com The reaction involves dissolving the ketone in a protic solvent like methanol or ethanol and adding the borohydride reagent in portions while controlling the temperature. These reactions typically proceed rapidly at or below room temperature and often result in high yields.

Table 2: Hydride Reduction of an Analogous Ketone

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| KBH₄ | Methanol | < 40 | 0.5 | 97 | google.com |

Data from the reduction of (4-chlorophenyl)(pyridin-2-yl)methanone. google.com

Precursor Synthesis via Suzuki-Miyaura Coupling

The necessary aldehyde precursor, 3-(4-chloropyridin-2-yl)benzaldehyde, is most efficiently prepared via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the pivotal carbon-carbon bond between the pyridine (B92270) and phenyl rings. The typical disconnection involves reacting 2-bromo-4-chloropyridine (B1272041) with (3-formylphenyl)boronic acid or its corresponding boronate ester.

The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is crucial for achieving high yields and preventing side reactions. Numerous catalyst systems have been developed for the efficient coupling of challenging substrates like 2-halopyridines. nih.gov

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | (t-Bu)₃P-HBF₄ | KF | Dioxane | 100 | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | General Knowledge |

This table presents typical conditions for analogous reactions.

Comparative Methodological Efficiencies

| Method | Advantages | Disadvantages | Best Suited For |

| Catalytic Hydrogenation | High atom economy; low-cost reagent (H₂); environmentally benign byproduct (H₂O); easier downstream processing. | Requires specialized high-pressure equipment; potential for catalyst poisoning or side reactions (dehalogenation). | Large-scale industrial production. |

| Hydride Reduction | Simple procedure; mild conditions (ambient pressure/temp); rapid reaction times; high selectivity. | Lower atom economy; more expensive reagents; generates borate (B1201080) waste streams; can have exothermic safety concerns on scale-up. | Laboratory-scale synthesis and rapid screening. |

The Suzuki-Miyaura coupling is highly efficient for constructing the biaryl core, offering broad functional group tolerance. researchgate.net The primary challenge lies in the potential for homo-coupling of the boronic acid and the need to carefully select a catalyst system that is active for the electron-deficient chloropyridine substrate. nih.gov

Optimization of Reaction Conditions and Process Development for Scale-Up

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires rigorous optimization and process development to ensure safety, efficiency, and cost-effectiveness.

Optimization of Reaction Conditions

For the Suzuki-Miyaura coupling , optimization focuses on maximizing yield and throughput. This involves screening different combinations of palladium catalysts, ligands, bases, and solvents. The goal is to identify a robust system that provides high conversion with low catalyst loading (typically measured in mol %) and short reaction times. Temperature control is also critical to balance reaction rate with the stability of the reactants and catalyst.

For the reduction step , optimization depends on the chosen method.

Catalytic Hydrogenation: Key parameters to optimize include catalyst selection (to maximize activity and minimize dehalogenation), catalyst loading, hydrogen pressure, temperature, and solvent. Catalyst lifecycle and potential for recycling are also important economic considerations.

Hydride Reduction: Optimization involves determining the precise stoichiometry of the hydride reagent to ensure complete conversion without a large, difficult-to-handle excess. The rate of addition and temperature control are paramount to manage the reaction's exothermicity. Solvent choice can also impact reaction rate and product solubility.

Process Development for Scale-Up

A key goal in process development is to increase efficiency and reduce the number of unit operations. A "telescoped" or "one-pot" process, where the Suzuki coupling and subsequent reduction are performed in the same reactor without isolating the intermediate aldehyde, is a highly desirable strategy. nih.gov This approach can significantly reduce waste, solvent usage, and production time.

Key considerations for scale-up include:

Safety: The exothermic nature of the hydride reduction must be carefully managed with appropriate reactor cooling capacity and controlled addition rates. For catalytic hydrogenation, the safe handling of flammable hydrogen gas and potentially pyrophoric catalysts is a priority.

Workup and Purification: Developing a scalable purification strategy is essential. This may involve crystallization, which is often preferred at large scales over chromatographic methods. The choice of crystallization solvent must be optimized to provide high purity and yield of the final product.

Regulatory Compliance: The entire process must be developed to meet the standards of regulatory bodies, ensuring consistent product quality and a well-documented, robust manufacturing method. uab.cat

By systematically optimizing each synthetic step and considering the challenges of industrial production, a safe, efficient, and economically viable process for the synthesis of this compound can be established.

Advanced Spectroscopic and Structural Elucidation of 3 4 Chloropyridin 2 Yl Phenyl Methanol

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

No publicly accessible high-resolution mass spectrometry (HRMS) data was found for (3-(4-Chloropyridin-2-yl)phenyl)methanol. This technique is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio, which can distinguish between compounds with the same nominal mass. Without this data, the exact molecular formula, C₁₂H₁₀ClNO, cannot be experimentally verified.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Detailed Nuclear Magnetic Resonance (NMR) spectroscopic data, which is fundamental for elucidating the precise three-dimensional structure of a molecule in solution, is unavailable.

1H and 13C NMR Chemical Shift Analysis

No peer-reviewed articles or database entries containing ¹H or ¹³C NMR spectra for this compound could be located. This information is essential for identifying the chemical environment of each hydrogen and carbon atom within the molecule, providing the first layer of structural assignment.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Elucidation

As primary NMR data is unavailable, no two-dimensional (2D) NMR studies (such as COSY, HSQC, HMBC, or NOESY) have been published. These advanced techniques are necessary to definitively establish the connectivity between adjacent protons (COSY), the direct correlation between protons and the carbons they are attached to (HSQC), long-range correlations between protons and carbons to map out the complete carbon skeleton (HMBC), and the spatial proximity of atoms (NOESY).

Infrared and Raman Spectroscopic Investigations of Functional Group Vibrations

There are no published infrared (IR) or Raman spectra for this compound. These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule by detecting the absorption or scattering of infrared radiation corresponding to specific bond vibrations (e.g., O-H stretch of the alcohol, C-Cl stretch, and aromatic C-H and C=C vibrations).

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

The central carbon atom bonded to the hydroxyl group, the phenyl ring, and the pyridinylphenyl group is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. However, no chiroptical spectroscopy data, such as circular dichroism (CD) or optical rotatory dispersion (ORD), is available. Such data would be necessary to determine the enantiomeric purity of a sample and, in conjunction with theoretical calculations or chemical correlation, to assign the absolute configuration (R or S) of a specific enantiomer.

Chemical Reactivity and Transformation Pathways of 3 4 Chloropyridin 2 Yl Phenyl Methanol

Reactivity of the Primary Alcohol Functionality

The primary alcohol group attached to the phenyl ring at the meta-position relative to the pyridine (B92270) substituent exhibits typical reactivity for a benzylic alcohol. This includes oxidation, esterification, etherification, and nucleophilic substitution reactions.

The primary alcohol of (3-(4-Chloropyridin-2-yl)phenyl)methanol can be selectively oxidized to either the corresponding aldehyde, (3-(4-Chloropyridin-2-yl)benzaldehyde), or the carboxylic acid, (3-(4-Chloropyridin-2-yl)benzoic acid), depending on the choice of oxidizing agent and reaction conditions.

Milder oxidizing agents are employed for the selective oxidation to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (DCM) are commonly used for this transformation at room temperature. These reagents are known to convert primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The selective oxidation of benzylic alcohols can also be achieved using heterogeneous catalysts like palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)) nanoparticles under solvent-free conditions with a stream of oxygen. nih.gov Another green approach involves photochemical oxidation using thioxanthenone as a photocatalyst and molecular oxygen from the air. rsc.org

For the conversion to the carboxylic acid, stronger oxidizing agents are required. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic or acidic solution, or chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent). These powerful oxidants will typically oxidize the intermediate aldehyde further to the carboxylic acid. A catalytic system of Pd(OAc)₂/pyridine can also mediate the aerobic oxidation of benzyl (B1604629) alcohol to benzoic acid, although over-oxidation can sometimes lead to catalyst deactivation. nih.gov

| Product | Reagent(s) | Conditions |

| (3-(4-Chloropyridin-2-yl)benzaldehyde) | PCC or DMP | CH₂Cl₂ |

| (3-(4-Chloropyridin-2-yl)benzaldehyde) | Pd/AlO(OH), O₂ | Solvent-free, sonication nih.gov |

| (3-(4-Chloropyridin-2-yl)benzoic acid) | KMnO₄ | Basic or acidic solution, heat |

| (3-(4-Chloropyridin-2-yl)benzoic acid) | Jones Reagent (CrO₃, H₂SO₄) | Acetone |

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction is typically catalyzed by an acid (e.g., H₂SO₄) or a base (e.g., pyridine, DMAP). For example, reaction with acetyl chloride in the presence of pyridine would yield (3-(4-chloropyridin-2-yl)phenyl)methyl acetate.

Etherification can be achieved through various methods, most commonly the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For instance, treatment with NaH followed by methyl iodide would produce 2-(3-(methoxymethyl)phenyl)-4-chloropyridine. Alternatively, copper-catalyzed methods can be employed for the coupling of aryl halides with alcohols to form aryl ethers. organic-chemistry.org An efficient method for the chemoselective conversion of benzyl alcohols into their methyl or ethyl ethers in the presence of other hydroxyl groups involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol (B145695). organic-chemistry.org

| Reaction | Reagents | Product Example |

| Esterification | Acetyl chloride, pyridine | (3-(4-chloropyridin-2-yl)phenyl)methyl acetate |

| Etherification | 1. NaH; 2. CH₃I | 2-(3-(methoxymethyl)phenyl)-4-chloropyridine |

| Etherification | TCT, DMSO, MeOH | 2-(3-(methoxymethyl)phenyl)-4-chloropyridine organic-chemistry.org |

The benzylic hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. libretexts.org For example, reaction with thionyl chloride (SOCl₂) or a phosphorus halide like PBr₃ can convert the alcohol into the corresponding benzyl chloride or bromide. These benzylic halides are then susceptible to displacement by a wide range of nucleophiles.

For instance, treatment of the alcohol with tosyl chloride (TsCl) in the presence of pyridine can lead to the formation of the corresponding tosylate. However, for some substituted benzyl alcohols, this reaction can result in the formation of the chloride instead of the tosylate. researchgate.net The resulting tosylate or halide can then be reacted with nucleophiles such as cyanide (e.g., NaCN) to form the nitrile, or with amines to form substituted benzylamines. These reactions typically proceed via an Sₙ2 mechanism for primary benzylic systems, although an Sₙ1 pathway can become competitive under certain conditions, especially with substrates that can stabilize a carbocation. youtube.com

| Transformation | Reagent(s) | Intermediate/Product |

| Chlorination | SOCl₂ | 2-(3-(chloromethyl)phenyl)-4-chloropyridine |

| Bromination | PBr₃ | 2-(3-(bromomethyl)phenyl)-4-chloropyridine |

| Cyanation (from halide) | NaCN | (3-(4-chloropyridin-2-yl)phenyl)acetonitrile |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing for reactions such as N-alkylation and N-oxidation. The presence of the electron-withdrawing chlorine atom at the 4-position and the bulky aryl group at the 2-position influences the reactivity of the nitrogen atom.

The pyridine nitrogen can be alkylated by treatment with alkyl halides to form pyridinium salts. This is a classic Menshutkin reaction. For example, reaction with methyl iodide would yield 1-methyl-2-(3-((hydroxy)methyl)phenyl)-4-chloropyridin-1-ium iodide. The rate of this Sₙ2 reaction is dependent on the steric hindrance around the nitrogen atom and the electronic nature of the pyridine ring. The presence of the bulky aryl group at the 2-position may sterically hinder the approach of the alkylating agent.

Quaternization of the pyridine nitrogen increases the reactivity of the pyridine ring towards nucleophilic substitution, particularly at the 2- and 4-positions.

| Reaction | Reagent | Product Example |

| N-Alkylation | CH₃I | 1-methyl-2-(3-((hydroxy)methyl)phenyl)-4-chloropyridin-1-ium iodide |

| N-Alkylation | Benzyl bromide | 1-benzyl-2-(3-((hydroxy)methyl)phenyl)-4-chloropyridin-1-ium bromide |

The pyridine nitrogen can be oxidized to the corresponding N-oxide using various oxidizing agents. Common reagents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of an acid like acetic acid. The resulting N-oxide, this compound 1-oxide, exhibits altered electronic properties. The N-oxide group is a strong electron-donating group through resonance, which can influence the reactivity of the pyridine ring in subsequent reactions. The N-oxidation of 2-chloropyridines has been reported to proceed with reagents like peracetic acid generated in-situ.

The presence of the chloro-substituent can affect the ease of N-oxidation. Electron-withdrawing groups on the pyridine ring generally decrease the nucleophilicity of the nitrogen atom, making oxidation more difficult.

| Reaction | Reagent(s) | Product |

| N-Oxidation | m-CPBA | This compound 1-oxide |

| N-Oxidation | H₂O₂, Acetic Acid | This compound 1-oxide |

Coordination Chemistry with Metal Centers

The this compound molecule possesses multiple potential donor atoms, suggesting a rich coordination chemistry. The pyridine nitrogen atom, with its available lone pair of electrons, is a primary site for coordination to a metal center, classifying the compound as a Lewis base. libretexts.orgwikipedia.org Pyridine and its derivatives are well-established ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.orgrsc.org These complexes can vary in geometry, including octahedral and tetrahedral arrangements, depending on the metal ion and other ligands present. wikipedia.org

Reactivity of the Chloropyridine Moiety

The chloropyridine portion of the molecule is particularly reactive, with the chlorine atom serving as a leaving group in various substitution reactions. This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring

The pyridine ring, especially when substituted with a halogen, is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is analogous to the reaction of nucleophiles with acid chlorides. nih.gov The electron-withdrawing effect of the ring nitrogen atom makes the carbon atoms of the ring electrophilic and thus prone to attack by nucleophiles. Halopyridines are generally less reactive than acid chlorides because the initial nucleophilic attack temporarily disrupts the aromaticity of the pyridine ring. nih.gov

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyridine ring. These reactions can often be slow and may require heating to proceed at a reasonable rate. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chloride. Microwave heating has been shown to dramatically decrease reaction times for SNAr on halopyridines.

Below is a table showing examples of nucleophilic aromatic substitution on halopyridines, demonstrating the variety of nucleophiles and conditions that can be employed.

| Halopyridine | Nucleophile | Solvent | Conditions | Product | Yield (%) |

| 2-Iodopyridine | PhSNa | NMP | 100°C, 3 min (MW) | 2-Phenylthiopyridine | 99 |

| 2-Iodopyridine | PhCH₂OH | NMP | 150°C, 10 min (MW) | 2-Benzyloxypyridine | 81 |

| 2-Chloropyridine (B119429) | PhSNa | NMP | 150°C, 10 min (MW) | 2-Phenylthiopyridine | 95 |

| 4-Iodopyridine | MeSNa | NMP | 100°C, 3 min (MW) | 4-Methylthiopyridine | 99 |

This table is illustrative, based on data for related halopyridines and is intended to show representative transformations.

Further Cross-Coupling Reactions at the Halogenated Position

The chlorine atom on the pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile reaction that couples the chloropyridine moiety with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netwikipedia.org This reaction is widely used to synthesize biaryl compounds. researchgate.net Highly active and stable palladium-phosphine catalysts have been developed that are effective for the coupling of challenging substrates like chloropyridines. organic-chemistry.org These catalysts can tolerate a wide range of functional groups and are not inhibited by basic nitrogen atoms within the substrates. organic-chemistry.org

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a vital method for synthesizing aryl amines, largely replacing harsher, traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org The development of specialized, sterically hindered phosphine (B1218219) ligands has been crucial for the success of these couplings with less reactive aryl chlorides, including 4-chloropyridine (B1293800). nih.gov These advanced catalyst systems can operate under mild conditions and with low catalyst loadings. nih.gov

The following table summarizes representative cross-coupling reactions applicable to the 4-chloropyridine moiety.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | (3-(4-Arylpyridin-2-yl)phenyl)methanol |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂ / Biarylphosphine ligand | NaOt-Bu | Toluene | (3-(4-Aminopyridin-2-yl)phenyl)methanol |

This table provides generalized examples of powerful cross-coupling reactions. Specific conditions may vary.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome of such a reaction on the phenyl ring of this compound is determined by the directing effects of the two existing substituents: the -(CH₂OH) group (hydroxymethyl) and the -(4-chloropyridin-2-yl) group.

Substituents on a benzene (B151609) ring are classified as either activating or deactivating, and as ortho-, para- or meta-directors. masterorganicchemistry.comyoutube.com

4-Chloropyridin-2-yl group: The pyridine ring is electron-deficient due to the electronegative nitrogen atom. youtube.com As a substituent, the pyridinyl group acts as a deactivating, meta-director for electrophilic aromatic substitution on the phenyl ring it is attached to. youtube.comyoutube.com This is because it withdraws electron density from the phenyl ring, deactivating the ortho and para positions more than the meta position. youtube.comorganicchemistrytutor.com

When multiple substituents are present, their directing effects can either reinforce or oppose each other. In this molecule, the ortho-, para-directing hydroxymethyl group and the meta-directing pyridinyl group are in competition. The positions on the phenyl ring relative to the hydroxymethyl group are: C2' (ortho), C4' (para), C5' (meta), and C6' (ortho). The positions relative to the pyridinyl group are: C2' (ortho), C4' (meta), C5' (para), and C6' (ortho).

The most likely positions for electrophilic attack would be those that are activated (or least deactivated) by the combination of these effects. The C4' and C6' positions are ortho to the hydroxymethyl group and meta/ortho to the pyridinyl group, respectively. The C2' position is ortho to both groups and likely sterically hindered. The C4' position is para to the hydroxymethyl group and meta to the deactivating pyridinyl group, making it a probable site for substitution. The ultimate product distribution would depend on the specific reaction conditions and the steric bulk of the incoming electrophile.

Photochemical and Thermal Stability Studies for Compound Integrity

The integrity of this compound under photochemical and thermal stress is dictated by the inherent stability of its constituent parts: the benzyl alcohol moiety and the chloropyridine ring.

Thermal Stability: Benzyl alcohol itself is a relatively stable liquid. However, it undergoes thermal decomposition at very high temperatures, in the range of 1200–1600 K. researchgate.net At more moderate temperatures, slow oxidation to benzaldehyde (B42025) and subsequently benzoic acid can occur, especially in the presence of air. mdpi.com Studies on the degradation of benzyl alcohol have also shown that high local heat, such as that generated by sonication, can lead to the formation of degradation products like benzene and toluene. researchgate.net The chloropyridine moiety is generally stable, but heating it to decomposition can lead to the evolution of hazardous compounds like phosgene. nih.gov Therefore, while the compound is expected to be reasonably stable under standard laboratory conditions, prolonged heating or exposure to high temperatures could lead to oxidation of the alcohol and decomposition involving the chloropyridine ring.

Theoretical and Computational Investigations of 3 4 Chloropyridin 2 Yl Phenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. For (3-(4-Chloropyridin-2-yl)phenyl)methanol, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its optimized geometry and electronic properties. irjet.net These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. malayajournal.org A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. researchgate.net

For related compounds, the HOMO is often localized on the phenyl ring, indicating it is the primary electron donor, while the LUMO is typically found on the pyridine (B92270) ring, suggesting it acts as the electron acceptor. malayajournal.org This charge transfer characteristic is a key aspect of the molecule's reactivity. The HOMO-LUMO energy gap can be calculated to predict the molecule's stability. malayajournal.org

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netbhu.ac.in The ESP map displays regions of varying electrostatic potential on the molecular surface. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, prone to nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral or near-neutral potential. malayajournal.orgresearchgate.net

For molecules containing pyridine and phenyl rings, the negative potential is often concentrated around the nitrogen atom of the pyridine ring and any oxygen atoms, making these sites likely targets for electrophiles. irjet.netmalayajournal.org The hydrogen atoms, particularly those of the hydroxyl group, typically exhibit a positive potential, marking them as potential sites for nucleophilic interaction. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, with multiple rotatable bonds, a variety of conformations are possible. Computational methods can be used to explore the potential energy surface and identify the most stable conformers.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to validate the calculated structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around the nuclei. For similar structures, specific peaks can be assigned to the protons and carbons of the phenyl and pyridine rings, as well as the methanol (B129727) group. researchgate.netmdpi.comrsc.org

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. irjet.netnih.gov Key vibrational modes for this molecule would include the O-H stretching of the methanol group, C-H stretching of the aromatic rings, C-C stretching within the rings, and the C-Cl stretching. irjet.netmdpi.com The calculated IR spectrum can be compared with experimental data to confirm the molecular structure. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.net The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often from the HOMO to the LUMO. scite.ai

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Specific shifts for aromatic and methanol protons |

| ¹³C NMR | Chemical Shift (ppm) | Specific shifts for aromatic and methanol carbons |

| IR | Wavenumber (cm⁻¹) | O-H stretch, C-H stretch, C=C stretch, C-Cl stretch |

| UV-Vis | λmax (nm) | Wavelength of maximum absorption |

Note: Specific predicted values require dedicated computational studies.

Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, particularly in solution. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal information about:

Solvent Effects: How the solvent influences the conformation and electronic properties of the molecule.

Hydrogen Bonding: The formation and dynamics of hydrogen bonds between the methanol group and solvent molecules.

Stability: The stability of the molecule and its various conformers in a particular solvent. researchgate.net

For related compounds, MD simulations have been used to assess their stability and interactions in biological systems. nih.gov

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

A range of quantum chemical descriptors can be calculated from the electronic structure to quantify the reactivity and interaction potential of this compound. These descriptors provide a quantitative basis for understanding the molecule's chemical behavior.

Key descriptors include:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap generally corresponds to greater hardness.

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Preclinical Biological Activity and Mechanism of Action Studies of 3 4 Chloropyridin 2 Yl Phenyl Methanol and Its Analogues

Exploration of Potential Biological Targets and Pathways in Preclinical Models

Preclinical investigations of analogues of (3-(4-Chloropyridin-2-yl)phenyl)methanol have spanned a range of in vitro and cell-based assays to elucidate their potential therapeutic applications. These studies have primarily focused on enzyme inhibition and receptor binding to identify specific molecular targets.

Enzyme Inhibition Studies (in vitro/cell-based assays)

Derivatives containing the pyridine (B92270) moiety, a core component of the subject compound, have been evaluated for their inhibitory effects on various enzymes implicated in disease pathogenesis.

For instance, certain 1,2,4-triazole (B32235) derivatives bearing an azinane moiety have been synthesized and tested for their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov These enzymes are critical targets in the management of Alzheimer's disease and diabetes mellitus, respectively. nih.gov In one study, methyl phenyl-substituted derivatives demonstrated significant inhibitory potential against these enzymes. nih.gov

Another area of investigation for compounds with structural similarities is the inhibition of SARM1 (Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1), a protein involved in the Wallerian degeneration pathway and innate immune responses. google.com Substituted pyridine derivatives have been explored as potential SARM1 inhibitors, which could have implications for treating neurodegenerative disorders. google.com

The following table summarizes the enzyme inhibition data for selected analogues.

Table 1: Enzyme Inhibition by Analogues of this compound

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 1,2,4-Triazole Bearing Azinane Analogues | Acetylcholinesterase (AChE), α-Glucosidase, Butyrylcholinesterase (BChE) | Methyl phenyl-substituted derivatives showed potent inhibition. | nih.gov |

| Substituted Pyridine Derivatives | SARM1 | Implicated as potential inhibitors for neurodegenerative diseases. | google.com |

Receptor Binding Assays (in vitro/cell-based assays)

The interaction of pyridine-containing compounds with specific receptors is another avenue of preclinical research. A notable example is the investigation of (Pyridin-2-yl)methanol derivatives as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. nih.gov TRPV3 is a cation channel involved in pain sensation, inflammation, and skin disorders. nih.gov The development of potent and selective TRPV3 antagonists highlights the potential for this class of compounds to modulate ion channel activity. nih.gov

Cellular Assays for Phenotypic Biological Effects

Cellular assays provide a broader understanding of the biological effects of a compound beyond a single target. For example, pyrazolo[1,5-a]pyrimidin-7-amine (B181362) analogues have demonstrated anti-mycobacterial activity in cell-based assays. mdpi.com Specifically, certain derivatives showed excellent inhibitory activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure, researchers can identify key molecular features responsible for biological activity.

Impact of Structural Modifications on Preclinical Biological Potency

SAR studies on various classes of pyridine-containing compounds have revealed important trends. In the case of pyrazolo[1,5-a]pyrimidin-7-amine analogues, the presence of a 3-(4-fluoro)phenyl group and an unsubstituted 5-phenyl group were found to be beneficial for anti-mycobacterial activity. mdpi.com Furthermore, the nature of substituents on the 7-(2-pyridylmethylamine) portion significantly influenced potency, with electron-donating groups often leading to more active compounds. mdpi.com

For a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the spatial arrangement of the benzothiazine and pyridine rings was shown to correlate with their analgesic and anti-inflammatory activities. mdpi.com

The following table illustrates the impact of structural modifications on the biological activity of selected analogue series.

Table 2: Structure-Activity Relationship Highlights for Analogue Series

| Compound Series | Structural Modification | Impact on Biological Potency | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidin-7-amines | Introduction of electron-donating substituents on the pyridylmethylamine ring | Increased anti-mycobacterial inhibition | mdpi.com |

| N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides | Mutual arrangement of benzothiazine and pyridine planes | Correlated with analgesic and anti-inflammatory activity | mdpi.com |

Role of the Chloropyridine Moiety in Target Recognition and Interaction

The chloropyridine moiety is a common feature in many biologically active compounds and can significantly influence their properties. The chlorine atom, being an electron-withdrawing group, can alter the electronic distribution of the pyridine ring, affecting its ability to form hydrogen bonds and other non-covalent interactions with biological targets. nih.govwikipedia.org

In the context of target recognition, the position of the chlorine atom on the pyridine ring is critical. It can influence the compound's conformation and how it fits into the binding pocket of a protein. The reactivity of the C-Cl bond also allows for further chemical modifications, enabling the synthesis of a diverse library of analogues for SAR studies. wikipedia.org The use of 2-chloropyridine (B119429) as an intermediate in the synthesis of pharmaceuticals and agrochemicals underscores its importance in medicinal chemistry. nih.gov

Influence of the Phenylmethanol Moiety on Activity and Selectivity

The phenylmethanol moiety is a common feature in a variety of biologically active compounds, where it can significantly influence a molecule's activity and selectivity through several mechanisms. Its primary role often involves forming key hydrogen bonds with target proteins, acting as a critical anchor point within a binding site.

The hydroxyl group of the methanol (B129727) substituent can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions with amino acid residues such as aspartate, glutamate, serine, and threonine, or with the peptide backbone of a protein. The orientation of this group is crucial and can determine the potency and selectivity of a compound. For instance, in the design of mitofusin activators, the stereochemistry of a hydroxyl group on a cyclohexyl ring, a related aliphatic alcohol, was found to be critical for biological activity. The trans-cyclohexanol stereoisomer was active, while the cis-analog was not, highlighting the precise geometric requirements for interaction with the target protein. nih.gov

In the context of kinase inhibitors, which often feature heterocyclic scaffolds similar to the pyridine in the title compound, the introduction of a phenylmethanol group can modulate selectivity. For example, in a series of Janus kinase 2 (JAK2) inhibitors, modifications to a piperidine (B6355638) ring, which can be considered a saturated analogue of pyridine, influenced cellular potency. acs.org While not a direct analogue, this suggests that substituents on the heterocyclic system, such as the phenylmethanol group, can fine-tune the interaction with the kinase active site, potentially conferring selectivity for one kinase over another.

The following table illustrates the types of interactions the phenylmethanol moiety can participate in, based on studies of related compounds.

| Interaction Type | Interacting Residues (Examples) | Potential Impact on Activity/Selectivity |

| Hydrogen Bonding (Donor/Acceptor) | Asp, Glu, Ser, Thr, Peptide Backbone | Anchors the ligand in the binding pocket; crucial for potency. |

| π-π Stacking | Phe, Tyr, Trp | Contributes to binding affinity. |

| Hydrophobic Interactions | Leu, Val, Ile | Enhances binding affinity and can influence selectivity. |

Mechanistic Investigations in Preclinical Models (e.g., enzyme kinetics, signaling pathway modulation)

Specific mechanistic studies, such as enzyme kinetics or investigations into signaling pathway modulation for this compound, have not been reported in the available literature. However, the structural components of the molecule, namely the 4-chloropyridine (B1293800) and the biphenyl-like arrangement, are present in compounds with known mechanisms of action.

Compounds containing a 2-phenylpyridine (B120327) scaffold have been investigated for a range of biological activities, including anticancer and insecticidal properties. mdpi.com For instance, certain pyridine-biphenyl glycoside systems have demonstrated anticancer activity, suggesting that this core structure can serve as a scaffold for cytotoxic agents. scientificarchives.com The mechanism for such compounds often involves intercalation with DNA or inhibition of key enzymes involved in cell proliferation.

The 4-chloropyridine moiety is a known feature in compounds designed as enzyme inhibitors. For example, 4-chloropyridine itself can act as an inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT). The mechanism involves the methylation of the pyridine nitrogen, which enhances the electrophilicity at the C4 position, leading to a nucleophilic substitution reaction with a cysteine residue in the enzyme's active site, resulting in irreversible inhibition. While this compound is a more complex molecule, the presence of the 4-chloropyridine suggests a potential for covalent or pseudo-covalent interactions with target proteins, particularly those with reactive cysteine residues in their active sites.

Furthermore, derivatives of 2-chloro-pyridine have been synthesized as potential telomerase inhibitors. nih.gov Telomerase is an enzyme crucial for the maintenance of telomere length and is often upregulated in cancer cells. Inhibition of this enzyme is a validated anticancer strategy.

Given that many small molecule inhibitors target protein kinases, it is plausible that this compound could modulate a kinase-regulated signaling pathway. The JAK-STAT pathway, for example, is a critical signaling cascade in cancer and inflammatory diseases, and is often targeted by pyridine-containing inhibitors. acs.org Aberrant activation of the JAK2-STAT5 pathway is a hallmark of certain hematological malignancies. acs.org

The potential mechanisms of action for a molecule with this structure are summarized in the table below, based on activities of related compounds.

| Potential Mechanism | Relevant Biological Target Class | Supporting Evidence from Analogues |

| Enzyme Inhibition | Kinases (e.g., JAK2), Telomerase | Pyridine-containing compounds are known kinase inhibitors. 2-chloro-pyridine derivatives can inhibit telomerase. acs.orgnih.gov |

| Covalent Modification | Enzymes with active site Cysteine | 4-chloropyridine can act as a suicide inhibitor. |

| DNA Intercalation | DNA | Biphenyl-like structures can intercalate into DNA. scientificarchives.com |

Ligand-Protein Interaction Modeling (e.g., molecular docking, molecular dynamics, pharmacophore modeling)

Direct ligand-protein interaction modeling studies for this compound are absent from the scientific literature. However, computational studies on analogous structures provide insights into how this molecule might interact with biological targets.

Molecular Docking: Molecular docking simulations are frequently used to predict the binding orientation of a ligand within a protein's active site. For a compound like this compound, docking studies would likely explore its fit into the ATP-binding pocket of protein kinases. The 4-chloropyridine moiety could form hydrogen bonds with the hinge region of the kinase, a common interaction motif for pyridine-based kinase inhibitors. The phenylmethanol group would then likely project into a more solvent-exposed region or a deeper hydrophobic pocket, where the hydroxyl group could form additional hydrogen bonds and the phenyl ring could engage in hydrophobic or π-stacking interactions. For example, docking studies of 2-chloro-pyridine derivatives into the active site of telomerase have been performed to rationalize their inhibitory activity. nih.gov

Pharmacophore Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for a class of inhibitors can be used to screen for new, structurally diverse compounds with similar activity. For compounds related to this compound, a pharmacophore model would likely include a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor/acceptor (the methanol hydroxyl group), and an aromatic/hydrophobic region (the two phenyl rings). Studies on 2-phenylpyrimidine (B3000279) analogues as PDE4B inhibitors have successfully used pharmacophore modeling to develop 3D-QSAR models and guide the design of new inhibitors. nih.gov

Molecular Dynamics: Molecular dynamics simulations can provide insights into the stability of a ligand-protein complex over time and can reveal dynamic aspects of their interaction. For a flexible molecule like this compound, these simulations could explore the conformational changes upon binding and the stability of the key hydrogen bonds and hydrophobic interactions.

The following table summarizes the likely key interactions that would be investigated in a modeling study of this compound, based on studies of similar molecules.

| Modeling Technique | Predicted Key Interactions/Features | Example from Analogous Compounds |

| Molecular Docking | H-bond with kinase hinge region (pyridine N); H-bond with active site residues (methanol OH); Hydrophobic/π-stacking (phenyl rings). | Docking of 2-chloro-pyridine derivatives into telomerase active site. nih.gov |

| Pharmacophore Modeling | Hydrogen bond acceptor, hydrogen bond donor, aromatic/hydrophobic features. | Development of a five-point pharmacophore for 2-phenylpyrimidine PDE4B inhibitors. nih.gov |

| Molecular Dynamics | Stability of ligand-protein complex; conformational flexibility of the ligand in the binding site. | MD simulations confirmed the stability of 2-phenylpyrimidine inhibitors in the PDE4B active site. nih.gov |

Synthetic Applications and Derivatization Strategies Utilizing 3 4 Chloropyridin 2 Yl Phenyl Methanol As a Key Intermediate

Design and Synthesis of Advanced Pharmaceutical Intermediates and Lead Compounds

The inherent reactivity of the hydroxyl and chloro functionalities, coupled with the distinct electronic properties of the pyridine (B92270) and phenyl rings, makes (3-(4-Chloropyridin-2-yl)phenyl)methanol a valuable starting material for the synthesis of advanced pharmaceutical intermediates. The hydroxyl group can be readily oxidized to an aldehyde or ketone, or converted into a leaving group for nucleophilic substitution, while the chloro-substituent on the pyridine ring is amenable to various cross-coupling reactions.

While specific examples of marketed drugs derived directly from this compound are not extensively documented in publicly available literature, the strategic importance of its structural motifs is evident in numerous patented and investigational compounds. For instance, related structures containing chloropyridine moieties have been investigated for their potential as SARM1 inhibitors, which are of interest for the treatment of neurological disorders. The general synthetic utility of similar phenyl(pyridin-2-yl)methanol (B192787) derivatives is well-established in the preparation of chiral alcohols, which are crucial components in a wide array of natural products and pharmaceuticals. google.com

The following table provides a conceptual overview of potential pharmaceutical intermediates that could be synthesized from this compound, based on established synthetic methodologies for related compounds.

| Derivative Class | Synthetic Transformation | Potential Therapeutic Area |

| Substituted Amines | Reductive amination of the corresponding aldehyde/ketone | Neurological disorders, Oncology |

| Ethers | Williamson ether synthesis | Antiviral, Anti-inflammatory |

| Esters | Esterification of the alcohol | Prodrugs, Improved bioavailability |

| Biaryl Compounds | Suzuki or Stille coupling at the chloro position | Cardiovascular diseases, Oncology |

Scaffold Diversity Generation and Library Synthesis from the Core Structure

The concept of scaffold diversity is central to modern drug discovery, enabling the exploration of vast chemical space to identify novel bioactive molecules. This compound serves as an excellent starting point for the generation of diverse compound libraries due to its modifiable functional groups.

Combinatorial chemistry approaches can be employed to rapidly generate a multitude of derivatives. The hydroxyl group can be reacted with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates to produce a library of esters, sulfonates, and carbamates. Simultaneously, the chloro group on the pyridine ring can be subjected to various palladium-catalyzed cross-coupling reactions with a wide range of boronic acids, organostannanes, or amines, leading to a vast array of biaryl compounds and substituted pyridines. This parallel synthesis approach allows for the systematic exploration of structure-activity relationships (SAR).

Below is a representative table illustrating a hypothetical library synthesis scheme starting from the core structure of this compound.

| Core Scaffold | Reaction at Hydroxyl Group (R1) | Reaction at Chloro Group (R2) | Resulting Library |

| This compound | Acylation with various acid chlorides | Suzuki coupling with arylboronic acids | Diverse biaryl esters |

| This compound | Sulfonylation with sulfonyl chlorides | Buchwald-Hartwig amination with amines | Substituted pyridyl sulfonamides |

| This compound | Etherification with alkyl halides | Sonogashira coupling with terminal alkynes | Alkynyl-substituted pyridyl ethers |

Applications as a Building Block in Complex Organic Synthesis

Beyond its use in generating libraries of relatively simple analogs, this compound is a valuable building block for the construction of more complex molecular architectures. The orthogonal reactivity of its functional groups allows for a stepwise and controlled synthetic sequence.

For example, the hydroxyl group can be protected, allowing for selective manipulation of the chloro-substituent. Subsequent deprotection and further transformation of the hydroxyl group can then be performed. This strategic approach is crucial in the total synthesis of natural products and complex drug molecules where precise control over stereochemistry and functional group compatibility is paramount. The synthesis of chiral building blocks is a significant area where such precursors are utilized. mdpi.com

Development of Prodrug Concepts or Delivery System Modalities (academic conceptualization)

The development of prodrugs is a well-established strategy to overcome undesirable pharmaceutical properties of active drug molecules, such as poor solubility, low bioavailability, or chemical instability. The hydroxyl group of this compound provides a convenient handle for the attachment of various promoieties to create prodrugs.

For instance, esterification of the alcohol with a hydrophilic group, such as a phosphate (B84403) or an amino acid, could enhance the aqueous solubility of a lipophilic drug candidate derived from this scaffold. Conversely, attachment of a lipophilic moiety could improve membrane permeability and oral absorption. While specific prodrugs of this compound are not reported, the fundamental principles of prodrug design are readily applicable.

The following table outlines some academic conceptualizations for prodrug strategies utilizing this core structure.

| Prodrug Type | Promoieties | Target Property for Improvement | Activation Mechanism |

| Ester Prodrugs | Amino acids, Phosphates, Carbonates | Aqueous solubility, Site-specific delivery | Enzymatic hydrolysis (esterases, phosphatases) |

| Ether Prodrugs | Glycosides | Targeting specific transporters | Enzymatic hydrolysis (glycosidases) |

| Carbamate Prodrugs | Amino acid carbamates | Controlled release | Enzymatic hydrolysis |

Future Research Directions and Unanswered Questions Regarding 3 4 Chloropyridin 2 Yl Phenyl Methanol

Exploration of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in modern synthetic chemistry. Future research should prioritize the development of novel and sustainable methods for the synthesis of (3-(4-Chloropyridin-2-yl)phenyl)methanol. While traditional synthetic routes for pyridine (B92270) derivatives can be effective, they often rely on harsh reagents and generate significant waste.

Key Research Areas:

Green Catalysis: Investigation into the use of eco-friendly and reusable catalysts, such as silica gel-supported polyphosphoric acid, could offer a more sustainable pathway. researchgate.net These heterogeneous catalysts simplify product purification and reduce environmental impact.

Solvent-Free and Alternative Solvents: Exploring solvent-free reaction conditions or the use of greener solvents like water or ionic liquids could significantly improve the environmental profile of the synthesis. rasayanjournal.co.in

Biocatalysis: The use of enzymes to catalyze the synthesis of pyridine derivatives is a promising area of green chemistry. mdpi.com Research into enzymes that can facilitate the formation of the 2-arylpyridine scaffold could lead to highly selective and environmentally friendly synthetic routes.

Energy-Efficient Methods: The application of microwave or ultrasound-assisted synthesis could reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.in

A comparative analysis of potential green synthetic routes is presented in the table below.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Green Catalysis | Reusability of catalyst, reduced waste, milder reaction conditions. | Catalyst deactivation, optimizing catalyst efficiency for this specific substrate. |

| Solvent-Free/Alternative Solvents | Reduced solvent waste, potential for simplified workup. | Ensuring sufficient reactivity and selectivity in the absence of traditional solvents. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Identifying or engineering a suitable enzyme for the specific transformation. |

| Microwave/Ultrasound | Shorter reaction times, increased reaction rates, energy efficiency. | Scale-up feasibility, ensuring uniform heating/sonication. |

Integration of Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry offers powerful tools to predict molecular properties and guide the design of new compounds with desired characteristics. For this compound, advanced computational approaches can accelerate research and reduce the need for extensive empirical screening.

Future Research Directions:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models for a series of this compound derivatives could help in predicting their biological activity and identifying structural features that are crucial for their therapeutic effects. nih.govcrpsonline.commdpi.com

In Silico ADME Prediction: Computational tools can be employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound and its analogues. nih.gov This can help in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles.

Molecular Docking Studies: If a biological target is identified, molecular docking simulations can be used to predict the binding mode of this compound within the active site of the target protein. nih.govnih.gov This information is invaluable for understanding the mechanism of action and for designing more potent inhibitors.

Predictive Toxicity Modeling: In silico models can be utilized to predict potential toxicities of the compound, thereby guiding safer drug design and reducing the need for animal testing in the early stages.

Identification of Undiscovered Preclinical Biological Applications and Targets

The pyridine scaffold is a common feature in many biologically active compounds. Given its structure, this compound and its derivatives may possess a range of unexplored biological activities.

Potential Areas for Investigation:

Anticancer Activity: Numerous pyridine derivatives have been investigated as potential antitumor agents. nih.govnih.gov Future studies could screen this compound for cytotoxicity against various cancer cell lines.

Neurological Disorders: The 2-phenyl-imidazo[1,2-a]pyridine scaffold has been explored for its interaction with peripheral benzodiazepine receptors, suggesting a potential role in neurosteroid synthesis and the treatment of anxiety-related disorders. nih.gov Given the structural similarities, investigating the neurological effects of this compound is a worthwhile endeavor.

Antimicrobial and Antifungal Activity: Schiff bases of 2-amino-4-chloropyridine have demonstrated antimicrobial and antifungal properties. researchgate.net This suggests that this compound could be a starting point for the development of new anti-infective agents.

Insecticidal Activity: Certain 2-phenylpyridine (B120327) derivatives have shown insecticidal activity against various pests. mdpi.com This opens up the possibility of developing novel agrochemicals based on the this compound scaffold.

Development of Stereoselective Synthetic Pathways for Chiral Analogues (if applicable)

The introduction of a chiral center into a molecule can have a profound impact on its biological activity. While this compound itself is achiral, the synthesis of chiral analogues through stereoselective methods could lead to compounds with improved therapeutic properties. The methanol (B129727) group provides a key handle for the introduction of chirality.

Future Research Strategies:

Asymmetric Reduction: The corresponding ketone precursor to this compound could be subjected to asymmetric hydrogenation using chiral catalysts to produce enantiomerically enriched alcohols. chim.it

Chiral Auxiliaries: The use of chiral auxiliaries in the synthetic route can direct the stereochemical outcome of key bond-forming reactions, leading to the desired chiral analogues.

Enzymatic Resolution: Lipases and other enzymes can be used for the kinetic resolution of racemic mixtures of chiral alcohols, providing access to enantiomerically pure compounds.

Investigation of Long-Term Chemical Stability under Varied Environmental Conditions (excluding degradation kinetics for safety)

Understanding the long-term chemical stability of a compound is crucial for its potential application, particularly in pharmaceuticals and materials. For this compound, a systematic investigation of its stability under various environmental stressors is warranted.

Key Stability Studies:

Forced Degradation Studies: Subjecting the compound to stress conditions such as heat, humidity, light, and different pH values can help to identify its potential degradation pathways and degradation products.

Solid-State Stability: For crystalline forms of the compound, it is important to investigate its physical and chemical stability over time, including potential polymorphic transformations.

Solution Stability: The stability of the compound in various solvents and buffer systems should be assessed to determine suitable formulations for potential applications.

Q & A

Q. How can the molecular structure of (3-(4-Chloropyridin-2-yl)phenyl)methanol be determined experimentally?

Methodological Answer: X-ray crystallography is the gold standard for resolving the three-dimensional structure. The SHELX suite (SHELXL, SHELXS) is widely used for refining single-crystal diffraction data. Key steps include:

- Growing high-quality crystals via slow evaporation in polar solvents (e.g., methanol/water mixtures).

- Collecting diffraction data at low temperatures (100 K) to minimize thermal motion.

- Using SHELXL for refinement, incorporating constraints for bond lengths/angles and validating with R-factors (<5% for high-resolution data) .

- Cross-validating hydrogen-bonding networks using Fourier difference maps.

Q. What synthetic routes are commonly employed for preparing this compound?

Methodological Answer: A two-step approach is typical:

- Step 1: Suzuki-Miyaura cross-coupling between 4-chloro-2-pyridinylboronic acid and 3-bromophenylmethanol. Optimize using Pd(PPh₃)₄ (1-5 mol%) in a toluene/ethanol/Na₂CO₃ system (80°C, 12 h) .

- Step 2: Hydroxyl protection/deprotection. Use tert-butyldimethylsilyl (TBDMS) chloride to protect the alcohol during coupling, followed by TBAF-mediated deprotection .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (60–70% yield).

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer: Combine NMR, FT-IR, and UV-vis spectroscopy:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and the methanol group (δ 4.6–5.0 ppm, broad). Use DMSO-d₆ or CDCl₃ as solvents .

- FT-IR: Confirm O-H stretch (~3300 cm⁻¹) and C-Cl vibration (~750 cm⁻¹).

- UV-vis: Analyze π→π* transitions (λmax ~260–280 nm in methanol). Compare with TD-DFT calculations to validate electronic transitions .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved if chirality is introduced?

Methodological Answer: If the benzylic alcohol becomes chiral:

- Chiral Chromatography: Use a Chiralpak IA column (n-hexane/isopropanol, 90:10) for analytical separation. Scale up with simulated moving bed (SMB) chromatography .

- Kinetic Resolution: Employ lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) in vinyl acetate, selectively esterifying one enantiomer .

- X-ray Crystallography with Chiral Derivatization: Form diastereomeric esters (e.g., Mosher’s acid) and compare crystal structures .

Q. What computational methods predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level:

- Optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV) to assess reactivity .

- Perform Natural Bond Orbital (NBO) analysis to quantify hyperconjugation (e.g., Cl→π* interactions).

- Simulate IR/Raman spectra using vibrational frequency analysis; compare with experimental data to validate force fields .

Q. How to address discrepancies between experimental and computational spectroscopic data?

Methodological Answer: Systematic error analysis is critical:

- Solvent Effects: Re-run DFT calculations with a polarizable continuum model (PCM) for methanol to match experimental conditions .

- Anharmonic Corrections: Apply VPT2 (Vibrational Perturbation Theory) to IR spectra to account for overtones/combination bands.

- Crystal Packing vs. Gas Phase: Compare solid-state (X-ray) and gas-phase (DFT) structures to identify intermolecular H-bonding effects .

Q. What catalytic systems optimize the synthesis of this compound?

Methodological Answer: Tailor catalysts for cross-coupling efficiency:

- Pd Catalysts: Screen Pd(OAc)₂ with SPhos ligand for Suzuki coupling (TOF >500 h⁻¹) .

- Microwave-Assisted Synthesis: Reduce reaction time (2 h vs. 12 h) while maintaining >90% yield .

- Flow Chemistry: Implement a continuous-flow reactor with immobilized Pd to minimize catalyst leaching and improve scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.